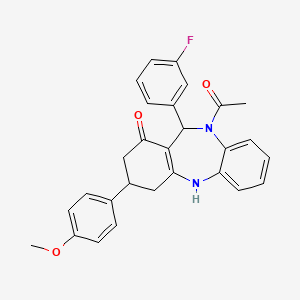
2-(1H-1,2,3-Benzotriazol-1-YL)-N'-(2-fluorobenzylidene)propanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-1,2,3-Benzotriazol-1-YL)-N’-(2-fluorobenzylidene)propanohydrazide is a synthetic organic compound that features a benzotriazole moiety and a fluorobenzylidene group. Compounds containing benzotriazole are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Benzotriazol-1-YL)-N’-(2-fluorobenzylidene)propanohydrazide typically involves the following steps:
Formation of Benzotriazole Derivative: The starting material, 1H-1,2,3-benzotriazole, is reacted with a suitable alkylating agent to form the benzotriazole derivative.
Condensation Reaction: The benzotriazole derivative is then condensed with 2-fluorobenzaldehyde in the presence of a base to form the desired hydrazone.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the hydrazone group to corresponding amines.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole N-oxide derivatives, while reduction may produce amine derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It can be incorporated into polymers and coatings for enhanced properties.
Biology
Biological Probes: The compound can be used as a fluorescent probe for studying biological systems.
Medicine
Drug Development:
Industry
Corrosion Inhibitors: Benzotriazole derivatives are known for their use as corrosion inhibitors in various industries.
作用机制
The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-YL)-N’-(2-fluorobenzylidene)propanohydrazide involves interactions with molecular targets such as enzymes or receptors. The benzotriazole moiety can bind to metal ions, while the fluorobenzylidene group can interact with hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
- 2-(1H-1,2,3-Benzotriazol-1-YL)-N’-(benzylidene)propanohydrazide
- 2-(1H-1,2,3-Benzotriazol-1-YL)-N’-(4-fluorobenzylidene)propanohydrazide
Uniqueness
The presence of the fluorobenzylidene group in 2-(1H-1,2,3-Benzotriazol-1-YL)-N’-(2-fluorobenzylidene)propanohydrazide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets.
属性
分子式 |
C16H14FN5O |
|---|---|
分子量 |
311.31 g/mol |
IUPAC 名称 |
2-(benzotriazol-1-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C16H14FN5O/c1-11(22-15-9-5-4-8-14(15)19-21-22)16(23)20-18-10-12-6-2-3-7-13(12)17/h2-11H,1H3,(H,20,23)/b18-10+ |
InChI 键 |
LMNXQVVWVINWAW-VCHYOVAHSA-N |
手性 SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1F)N2C3=CC=CC=C3N=N2 |
规范 SMILES |
CC(C(=O)NN=CC1=CC=CC=C1F)N2C3=CC=CC=C3N=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618838.png)

![3,5-diethyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11618843.png)
![6-Ethyl-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B11618844.png)
![6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618848.png)
![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618849.png)
![4-{[(1E)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide](/img/structure/B11618851.png)

![(2Z)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11618864.png)
![[3-(2,4,6-Trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-indol-1-yl]-acetic acid methyl ester](/img/structure/B11618869.png)
![2-(1,3-benzodioxol-5-yl)-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11618872.png)
![7-cyclohexyl-N-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618889.png)
![(5E)-3-benzyl-5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11618890.png)
![2-[Benzenesulfonyl-(2-chloro-5-trifluoromethyl-phenyl)-amino]-N-benzyl-acetamide](/img/structure/B11618894.png)
